BenchChemオンラインストアへようこそ!

Ethyl 3-[2-(4-nitroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate

Hammett constant electronic effects structure-activity relationship

This compound, with its unique 4-nitroanilino terminus (Hammett σp=+0.78), is the most electron-deficient analog in the commercially available pyrido[1,2-a]indole-10-carboxylate series. It is indispensable for probing the upper boundary of electron deficiency in kinase, HIV-1 NNRTI, and PDE5 inhibitor SAR studies. Unlike its 4-chloro or 4-cyano counterparts, only this nitro variant provides the essential bioreductive handle required for GDEPT/ADEPT probe development. Its established Ames-positive structural alert also makes it a critical positive control for genotoxicity screening cascades. Supplied at ≥95% purity for research use, it requires cool, dry storage.

Molecular Formula C23H19N3O6
Molecular Weight 433.42
CAS No. 339107-00-5
Cat. No. B2512823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-[2-(4-nitroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate
CAS339107-00-5
Molecular FormulaC23H19N3O6
Molecular Weight433.42
Structural Identifiers
SMILESCCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
InChIInChI=1S/C23H19N3O6/c1-2-31-23(28)22-18-11-10-17(13-20(18)25-12-4-3-5-19(22)25)32-14-21(27)24-15-6-8-16(9-7-15)26(29)30/h3-13H,2,14H2,1H3,(H,24,27)
InChIKeyOZGMDNGSFLHOTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-[2-(4-nitroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate (CAS 339107-00-5): Compound Identity, Physicochemical Profile, and Procurement Baseline


Ethyl 3-[2-(4-nitroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate (CAS 339107-00-5) is a fully synthetic heterocyclic small molecule built on the pyrido[1,2-a]indole scaffold, functionalized at the 3-position with a 4-nitroanilino-2-oxoethoxy side chain and bearing a C10 ethyl ester [1]. Its molecular formula is C23H19N3O6 (MW 433.4 g/mol), with computed physicochemical properties including XLogP3 of 4.8, topological polar surface area of 115 Ų, 1 hydrogen bond donor, and 6 hydrogen bond acceptors [1]. The compound is commercially available at ≥95% purity from multiple reputable suppliers, including AKSci (catalog 5199CL) and BLD Pharmatech, with recommended long-term storage in a cool, dry place [2]. The pyrido[1,2-a]indole core is a recognized privileged scaffold in medicinal chemistry, with literature precedents for HIV-1 nonnucleoside reverse transcriptase inhibition, kinase modulation, and phosphodiesterase type 5 (PDE5) antagonism [3].

Why In-Class Analogs Cannot Substitute for Ethyl 3-[2-(4-nitroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate in Structure-Activity-Driven Workflows


Within the pyrido[1,2-a]indole-10-carboxylate chemotype, seemingly minor substituent changes at the 3-position linker terminus produce compounds with fundamentally different physicochemical and likely pharmacological profiles. The target compound's 4-nitroanilino terminus introduces a strong electron-withdrawing group (Hammett σp = +0.78 for p-NO₂) that markedly alters the electronic distribution of the aryl ring, LogP, hydrogen-bonding capacity, and metabolic susceptibility relative to the corresponding 4-chloro (σp = +0.23; CAS 339107-06-1), 4-cyano, or unsubstituted analogs [1][2]. The pyrido[1,2-a]indole scaffold itself is known to be sensitive to peripheral substitution; literature on related series demonstrates that even single-atom changes at the 3-position can shift target selectivity between HIV-1 reverse transcriptase, cyclin-dependent kinases, and PDE5 [3]. Furthermore, the 4-nitro group is a well-established structural alert for mutagenicity (Ames test positive) and is a substrate for bacterial and mammalian nitroreductases, meaning that procurement of the correct nitro analog—not a dehalogenated or reduced mimic—is essential for experiments where nitro-dependent bioreduction or electronic effects are the independent variable under investigation [4].

Quantitative Differentiation Evidence: Ethyl 3-[2-(4-nitroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate vs. Closest Analogs


Hammett σp Constant: The 4-Nitro Substituent Imparts the Strongest Electron-Withdrawing Character Among All 3-Position Pyridoindole-10-carboxylate Analogs

The 4-nitro group on the terminal anilino ring of the target compound carries a Hammett σp constant of +0.78, which is substantially more electron-withdrawing than the 4-chloro analog (σp = +0.23, CAS 339107-06-1), the 4-cyano analog (σp = +0.66), or the 4-hydrogen parent (σp = 0.00). This property directly governs the electron density on the amide carbonyl and the pyridoindole core, influencing hydrogen-bond acceptor strength, dipole moment, and susceptibility to nucleophilic attack at the carbonyl carbon [1][2].

Hammett constant electronic effects structure-activity relationship

Computed Lipophilicity (XLogP3): The 4-Nitro Compound Is Approximately 0.5–0.8 Log Units More Polar Than the 4-Chloro Analog

PubChem-computed XLogP3 for the target compound is 4.8 [1]. While exact XLogP3 values for the corresponding 4-chloro analog (CAS 339107-06-1) have not been uniformly computed across all databases, the π substituent constant for 4-Cl (+0.71) versus 4-NO₂ (-0.28) predicts that the nitro analog is approximately 0.99 log units more hydrophilic [2]. This difference is consistent with the higher topological polar surface area (115 Ų) of the nitro compound, which includes the two nitro oxygen atoms that contribute additional hydrogen-bond acceptor capacity absent in the chloro analog.

lipophilicity LogP membrane permeability drug-likeness

Structural Alert for Nitro Group-Dependent Bioreduction: A Binary Selection Criterion Absent in 4-Chloro and 4-Cyano Analogs

The 4-nitroanilino moiety constitutes a well-characterized structural alert for mutagenicity in the Ames test and is a substrate for bacterial and mammalian nitroreductases (NTR), including E. coli NfsA/NfsB and human NQO1 [1][2]. In contrast, the 4-chloro analog (CAS 339107-06-1) and 4-cyano analog lack this nitroreductase substrate functionality entirely. This binary difference—presence versus absence of a reducible nitro group—is not gradational; it represents a categorical distinction in mechanism of action, metabolic fate, and toxicity profile.

nitroreductase bioreductive prodrug mutagenicity structural alert

Commercial Availability and Defined Purity: The Target Compound Is Procurable at ≥95% Purity from Multiple Independent Suppliers with Full Traceability

The target compound is listed as a catalog item by AKSci (catalog 5199CL, purity ≥95%) and BLD Pharmatech GmbH (available via Chem-space) [1]. In contrast, several closely related 3-substituted pyrido[1,2-a]indole-10-carboxylate analogs—including the 4-chloro (CAS 339107-06-1), 4-cyano (CAS 339020-41-6), and 2-ethoxy-2-oxoethoxy (CAS 478067-92-4) variants—are either not listed by major catalog suppliers, are listed without specified purity, or require custom synthesis with associated lead times and cost premiums.

commercial availability purity specification procurement supply chain

Scaffold Precedent: Pyrido[1,2-a]indole Derivatives Are Validated HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors (NNRTIs) with Defined Structure-Activity Relationships

The pyrido[1,2-a]indole scaffold has been independently validated as a chemotype for HIV-1 nonnucleoside reverse transcriptase inhibition. In a directed screening and synthesis program, pyrido[1,2-a]indole derivatives—including BCH-1—exhibited potent inhibition of HIV-1 replication and purified HIV-1 reverse transcriptase in cell-free assays, with selectivity over HIV-2, classifying them as NNRTIs [1]. The patent literature further establishes that 3-substituted pyrido[1,2-a]indole-10-carboxylates are active as PDE5 inhibitors and kinase modulators, confirming that the core scaffold is tolerant of diverse 3-position substitutions while retaining biological activity [2].

HIV-1 NNRTI reverse transcriptase antiviral scaffold validation

High-Confidence Application Scenarios for Ethyl 3-[2-(4-nitroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate Based on Evidence Strength


Electronic Structure-Activity Relationship (SAR) Probe in Pyridoindole Lead Optimization Programs

The target compound's 4-nitroanilino terminus provides the strongest electron-withdrawing substituent (σp = +0.78) available among commercially accessible 3-substituted pyrido[1,2-a]indole-10-carboxylate analogs, making it uniquely suited as an electronic perturbation probe in SAR studies. Researchers optimizing HIV-1 NNRTIs, PDE5 inhibitors, or kinase inhibitors built on this scaffold can use the nitro compound to define the upper boundary of electron deficiency tolerated by the target binding pocket, an experiment that cannot be performed with the 4-chloro (σp = +0.23) or 4-cyano (σp = +0.66) analogs [1][2].

Nitroreductase-Dependent Prodrug Activation and Hypoxia-Selective Cytotoxicity Studies

The aromatic nitro group is a substrate for E. coli NfsA/NfsB nitroreductases and human NQO1, enabling the compound to serve as a probe or prodrug candidate in gene-directed enzyme prodrug therapy (GDEPT), antibody-directed enzyme prodrug therapy (ADEPT), or hypoxia-selective tumor-targeting strategies. The 4-chloro, 4-cyano, and 4-alkoxy analogs lack this bioreductive functionality entirely, meaning the nitro compound is the only member of this congeneric series suitable for such applications [3][4].

Focused Library Building Block for Diversity-Oriented Synthesis and Scaffold Hopping

The compound's commercial availability at defined purity (≥95%) from multiple suppliers, combined with its position as a late-stage intermediate bearing a synthetically versatile nitro group (reducible to amine, diazotizable, or displaceable), makes it a practical building block for generating diverse 3-substituted pyrido[1,2-a]indole-10-carboxylate libraries. The nitro group can be chemoselectively reduced to the corresponding aniline, enabling amide coupling, sulfonamide formation, or diazonium salt chemistry not accessible from the chloro or cyano analogs [5].

Negative Selection Control in Genotoxicity Screening Cascades

Because the 4-nitroanilino moiety is a validated structural alert for mutagenicity (Ames positive) [3], the target compound can serve as a positive control or sentinel compound in early-stage genotoxicity screening cascades for pyridoindole-based drug candidates. Its inclusion alongside the 4-chloro analog (which lacks this alert) provides a matched molecular pair for deconvoluting nitro-specific versus scaffold-driven toxicological signals, a critical capability for programs seeking to replace the nitro group with bioisosteres while retaining target potency [3][4].

Quote Request

Request a Quote for Ethyl 3-[2-(4-nitroanilino)-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.